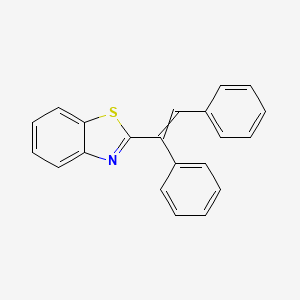

Benzothiazole, 2-(1,2-diphenylethenyl)-

Description

BenchChem offers high-quality Benzothiazole, 2-(1,2-diphenylethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole, 2-(1,2-diphenylethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

88974-97-4 |

|---|---|

Molecular Formula |

C21H15NS |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

2-(1,2-diphenylethenyl)-1,3-benzothiazole |

InChI |

InChI=1S/C21H15NS/c1-3-9-16(10-4-1)15-18(17-11-5-2-6-12-17)21-22-19-13-7-8-14-20(19)23-21/h1-15H |

InChI Key |

XKMJBCWDOMPNEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzothiazole, 2 1,2 Diphenylethenyl

Established Synthetic Routes to the Benzothiazole (B30560) Core

The benzothiazole nucleus is a privileged scaffold in medicinal and materials chemistry. pharmacyjournal.in Its synthesis has been extensively studied, with the most common methods relying on the cyclization of 2-aminothiophenol (B119425) or its derivatives with a suitable one-carbon synthon.

Condensation Reactions Involving 2-Aminothiophenol Derivatives

The most prevalent and versatile method for constructing the 2-substituted benzothiazole core is the condensation reaction between a 2-aminothiophenol and a carbonyl-containing compound, such as an aldehyde or a carboxylic acid. pharmacyjournal.inmdpi.com This reaction proceeds via the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring. diva-portal.orgorganic-chemistry.org

Below is a table summarizing various catalytic systems employed for the synthesis of 2-substituted benzothiazoles via condensation with 2-aminothiophenol.

Interactive Data Table: Catalytic Systems for Benzothiazole Synthesis via Condensation

| Reactant | Catalyst/Conditions | Solvent | Yield | Ref |

|---|---|---|---|---|

| Aldehydes | Iodine | DMF | Good | organic-chemistry.org |

| Aldehydes | Air/DMSO | DMSO | Good-Excellent | organic-chemistry.org |

| Aldehydes | NH4Cl | Methanol (B129727)/Water | High | mdpi.com |

| Aldehydes | ZnO NPs | Solvent-free | 79-91% | mdpi.com |

| Carboxylic Acids | Polyphosphoric acid (PPA) | N/A | Variable | jyoungpharm.org |

| Nitriles | Copper catalyst | N/A | Excellent | organic-chemistry.org |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient and atom-economical route to complex molecules. Several MCRs have been developed for the synthesis of 2-substituted benzothiazoles. These methods often bypass the need to pre-functionalize or isolate intermediates, streamlining the synthetic process.

One such approach involves the reaction of nitroarenes, alcohols, and elemental sulfur. organic-chemistry.org Another strategy utilizes aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions to construct the benzothiazole scaffold. These reactions typically proceed through a cascade of bond formations, including C-S and C-N bond creation, to assemble the heterocyclic core.

Strategies for Incorporating the 1,2-Diphenylethenyl Moiety

Once the benzothiazole core is available, or as part of a convergent synthesis, the 1,2-diphenylethenyl (stilbene) group must be installed at the 2-position. This is typically achieved through olefination reactions or cross-coupling strategies.

Direct C-C Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Mizoroki-Heck reaction, for instance, facilitates the coupling of an unsaturated halide with an alkene. wikipedia.org In the context of synthesizing the target molecule, a 2-halobenzothiazole (e.g., 2-bromobenzothiazole) could be coupled with styrene (B11656) in the presence of a palladium catalyst and a base to form a 2-styrylbenzothiazole (B224385). sctunisie.orgresearchgate.net While this directly yields a 2-styryl derivative, achieving the specific 1,2-diphenyl substitution would require using α-phenylstyrene or a related substituted styrene as the coupling partner. The Heck reaction is known for its high stereoselectivity, typically favoring the formation of the E-(trans)-alkene. organic-chemistry.org

Knoevenagel Condensation and Related Olefination Methods

Olefination reactions provide a direct route to form the double bond of the diphenylethenyl moiety.

Knoevenagel-type Condensation : This reaction involves the condensation of an active methyl or methylene (B1212753) group with a carbonyl compound. For the synthesis of 2-styrylbenzothiazoles, 2-methylbenzothiazole (B86508) can be reacted with an aromatic aldehyde. proquest.com The methyl group at the 2-position of the benzothiazole is sufficiently acidic to be deprotonated by a base, forming a carbanion that then attacks the aldehyde. Subsequent dehydration yields the styryl product. While one report has suggested that benzothiazoles are generally outside the scope of the Knoevenagel condensation, other studies have successfully employed this Knoevenagel-type reaction for similar structures. diva-portal.orgnih.gov To synthesize the specific target, Benzothiazole, 2-(1,2-diphenylethenyl)-, this reaction would involve the condensation of 2-benzylbenzothiazole with benzaldehyde, or a related strategy. A study demonstrated the synthesis of 2-styrylbenzothiazoles by reacting 2-methylbenzothiazole with various aromatic aldehydes in acetic anhydride (B1165640) at 120 °C. proquest.com

Wittig Reaction : The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org A plausible synthetic route to the target compound would involve the reaction of 2-formylbenzothiazole with benzyltriphenylphosphonium (B107652) ylide (generated by treating benzyltriphenylphosphonium halide with a strong base). This reaction forms an oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The Wittig reaction is highly versatile and has been extensively used in the synthesis of various stilbene (B7821643) derivatives. nih.govwiley-vch.de

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction uses a phosphonate-stabilized carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.org This reaction typically provides excellent stereoselectivity for the (E)-alkene. The synthesis could proceed by reacting 2-formylbenzothiazole with the carbanion generated from diethyl benzylphosphonate. A key advantage of the HWE reaction is that the byproduct, a water-soluble dialkylphosphate salt, is easily removed during workup. wikipedia.orgorgsyn.org

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methodologies. The principles of green chemistry have been applied to the synthesis of benzothiazole derivatives to reduce waste, avoid hazardous solvents, and improve energy efficiency. mdpi.com

Several green strategies focus on the condensation reaction to form the benzothiazole core:

Microwave Irradiation : Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the condensation of 2-aminothiophenol with aldehydes or chloroacetyl chloride. mdpi.commdpi.com

Ultrasound-Assisted Synthesis : Sonochemistry offers another energy-efficient method. The use of ultrasound irradiation can promote the condensation of 2-aminothiophenol with aldehydes under solvent-free conditions, often at room temperature.

Use of Green Solvents and Catalysts : Reactions have been developed in environmentally friendly solvents like water. mdpi.com Furthermore, the use of recyclable catalysts, such as polymer-supported catalysts or nanoparticles, aligns with green chemistry principles by allowing for easy separation and reuse, minimizing catalyst waste. mdpi.commdpi.com For example, the condensation of 2-aminothiophenol and aldehydes has been successfully catalyzed by recyclable polystyrene-grafted iodine acetate. mdpi.com

Solvent-Free Reaction Conditions

Solvent-free synthesis represents a cornerstone of green chemistry, minimizing waste and often reducing reaction times. The synthesis of 2-substituted benzothiazoles, including styryl derivatives, is well-suited to these conditions. A primary method involves the direct condensation of 2-aminothiophenol with a suitable carbonyl compound. For the synthesis of 2-arylbenzothiazoles, this typically involves an aromatic aldehyde.

Under solvent-free "melt" reaction conditions, 2-aminothiophenol can be condensed with various aromatic aldehydes to afford 2-arylbenzothiazoles in high yields (81-97%). researchgate.net This approach is noted for its high yields, short reaction times, and eco-friendly nature, as it eliminates the need for a solvent and often a catalyst, relying on air as the oxidant. researchgate.net Another solvent-free approach utilizes ball milling, a mechanochemical method. For instance, ZnO nanoparticles (NPs) have been used as a catalyst in the solvent-free synthesis of 2-substituted benzothiazoles via ball milling, achieving yields of 79–91% in just 30 minutes at room temperature. mdpi.com

These methods are broadly applicable to a range of aldehydes, including those that would lead to styryl-type benzothiazoles. mdpi.com While direct synthesis of Benzothiazole, 2-(1,2-diphenylethenyl)- via this one-pot condensation would require the corresponding α,β-unsaturated aldehyde, an alternative and relevant solvent-free synthesis involves the reaction of 2-aminothiophenol with aromatic benzoyl chlorides at room temperature, which proceeds rapidly (within minutes) and in excellent yields. researchgate.net

| Method | Reactants | Conditions | Yield | Reference |

| Melt Reaction | 2-Aminothiophenol, Aromatic Aldehyde | Solvent-free, Catalyst-free | 81-97% | researchgate.net |

| Ball Milling | 2-Aminothiophenol, Aldehyde | ZnO NPs, Solvent-free, RT | 79-91% | mdpi.com |

| Condensation | 2-Aminothiophenol, Benzoyl Chloride | Solvent-free, Catalyst-free, RT | 61-100% | researchgate.net |

Utilization of Sustainable Catalytic Systems

The development of sustainable catalytic systems aims to replace hazardous reagents with more environmentally benign alternatives that are often reusable and highly efficient. For the synthesis of 2-substituted benzothiazoles, a variety of such catalysts have been explored.

Ionic liquids, for instance, have been employed as catalysts. A nanorod-shaped ionogel has been shown to be an effective, non-toxic, and recyclable catalyst for the reaction between 2-aminothiophenol and aldehydes under solvent-free conditions at 80 °C, yielding products in 10–25 minutes with 84–95% efficiency. mdpi.com Similarly, an ionic liquid immobilized on silica-coated cobalt–ferrite magnetic nanoparticles has been used as a recyclable catalyst for the solvent-free synthesis of 2-arylbenzothiazoles, achieving yields of 83-91% in just 10 minutes at 70 °C. mdpi.com

Heterogeneous catalysts are another pillar of sustainable synthesis. Ruthenium silicate (B1173343) (RS-1) zeolite has been used to catalyze the condensation of 2-aminothiophenol with aryl aldehydes, offering mild reaction conditions, short reaction times (30 minutes), and high catalyst recyclability. mdpi.com In a different approach, TiO2 nanoparticles, in the presence of H2O2 and under daylight conditions, have been used to synthesize 2-substituted benzothiazoles with excellent yields (90-97%) in very short reaction times (5-27 minutes). mdpi.com

| Catalyst System | Reactants | Conditions | Yield | Key Features | Reference |

| Nanorod-shaped Ionogel | 2-Aminothiophenol, Aldehyde | Solvent-free, 80 °C | 84-95% | Non-toxic, recyclable catalyst | mdpi.com |

| Magnetic Nanoparticle-supported Ionic Liquid | 2-Aminothiophenol, Aldehyde | Solvent-free, 70 °C | 83-91% | Recyclable magnetic catalyst | mdpi.com |

| Ruthenium Silicate (RS-1) Zeolite | 2-Aminothiophenol, Aldehyde | Hydrothermal | 85-93% | Recyclable, mild conditions | mdpi.com |

| TiO2 NPs / H2O2 | 2-Aminothiophenol, Aldehyde | Daylight | 90-97% | Fast, high yield | mdpi.com |

Advanced Synthetic Techniques

Beyond conventional methods, advanced synthetic techniques such as electrochemistry and photochemistry offer unique pathways for the formation of benzothiazole rings, often under mild conditions and with high selectivity.

Electrochemical Synthesis Pathways

Electrosynthesis utilizes electricity to drive chemical reactions, avoiding the need for conventional oxidizing or reducing agents. This approach has been successfully applied to the synthesis of benzothiazoles. One prominent method involves the external oxidant-free intramolecular dehydrogenative C–S cross-coupling. rsc.org This reaction can be used to synthesize 2-aminobenzothiazoles from aryl isothiocyanates and amines, or more relevantly, 2-substituted benzothiazoles from the cyclization of N-aryl thioamides. rsc.orgresearchgate.net The process is conducted in an undivided electrolytic cell and is considered a green chemical process. rsc.orgresearchgate.net

While the direct electrochemical synthesis of Benzothiazole, 2-(1,2-diphenylethenyl)- has not been specifically detailed, the general applicability of using N-aryl thioamide precursors suggests a viable synthetic route. The required thioamide could potentially be synthesized and then cyclized electrochemically to form the target benzothiazole.

Photochemical Synthetic Transformations

Photochemistry uses light to initiate chemical reactions and provides an alternative green energy source. The synthesis of benzothiazoles can be achieved through photochemical methods. A notable example is the visible-light-induced condensation–cyclization of substituted 2-aminothiophenols with aromatic aldehydes, which can produce 2-substituted benzothiazoles in high yields (82-94%). mdpi.com In some visible-light-mediated syntheses, an in-situ generated disulfide from 2-aminothiophenol acts as a photosensitizer for molecular oxygen, which in turn generates the necessary oxidants for the dehydrogenation step. organic-chemistry.org

Another photochemical route involves the cyclization of ortho-halogenothioacetanilides to form 2-methylbenzothiazoles. rsc.org This suggests that appropriately substituted precursors could undergo photochemical cyclization to yield a variety of 2-substituted benzothiazoles, potentially including vinylic derivatives like Benzothiazole, 2-(1,2-diphenylethenyl)-.

Derivatization and Functionalization Strategies

Functionalization of the core benzothiazole structure is crucial for tuning its chemical and physical properties. Strategies can target either the substituent at the 2-position or the benzothiazole ring system itself.

Modifications on the Benzothiazole Ring System

Modifying the benzene (B151609) portion of the benzothiazole ring allows for the introduction of various functional groups, which can significantly alter the molecule's properties. One powerful strategy for this is the direct C-H functionalization of the pre-formed benzothiazole ring. While C-H activation on the thiazole (B1198619) ring at the C2 position is known, this position is already occupied in the target molecule. nih.gov

Therefore, functionalization must target the C4, C5, C6, or C7 positions on the benzo-fused ring. Methodologies developed for related heterocyclic systems, such as 2,1,3-benzothiadiazole (B189464) (BTD), provide a blueprint for these transformations. For instance, regioselective iridium-catalyzed C–H borylation can install a versatile boryl group at the C5 or C4/C6 positions. nih.gov This borylated intermediate can then undergo a wide range of subsequent reactions, including Suzuki coupling to form new C-C bonds, allowing for the introduction of aryl or other organic fragments. nih.gov

An alternative to post-synthesis modification is to construct the benzothiazole ring using an already substituted 2-aminothiophenol. This is a common and effective strategy to introduce substituents onto the benzenoid ring. By choosing a starting material with the desired functional groups (e.g., nitro, halogen, carboxyl), a diverse array of substituted 2-styrylbenzothiazoles can be prepared.

Substituent Effects on the Diphenylethenyl Group

The diphenylethenyl group in 2-(1,2-diphenylethenyl)benzothiazole acts as a π-conjugated bridge and an electron-donating component, while the benzothiazole core typically functions as an electron-accepting moiety. This arrangement forms a classic donor-π-acceptor (D-π-A) system. The introduction of substituents onto the phenyl rings of the diphenylethenyl group allows for the fine-tuning of the molecule's electronic and photophysical properties. These effects are primarily governed by the electron-donating or electron-withdrawing nature of the attached functional groups.

The electronic properties of these molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are strongly influenced by substituents. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), increase the electron density of the π-system. This elevation in electron density typically raises the HOMO energy level. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density, which tends to lower both the HOMO and LUMO energy levels. nih.gov

This modulation of the frontier orbital energies has a direct impact on the HOMO-LUMO energy gap (Egap). The introduction of strong EDGs on the diphenylethenyl wing and/or strong EWGs on the benzothiazole acceptor generally leads to a smaller energy gap. nih.gov A reduced energy gap is a key factor in shifting the molecule's absorption and emission spectra to longer wavelengths (a bathochromic or red shift). nih.gov

Research on analogous 2-(p-substituted styryl)benzothiazole systems provides clear evidence of these principles. In a systematic study, derivatives were synthesized with various substituents on the styryl phenyl ring, and their photophysical properties were analyzed. The findings demonstrate a clear correlation between the electronic nature of the substituent and the spectral properties of the compound.

The following table summarizes the photophysical data for a series of related 2-(p-substituted styryl)benzothiazole derivatives in a common solvent, illustrating these substituent-driven effects.

| Substituent (R) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

|---|

Data is representative of trends observed for 2-(p-substituted styryl)benzothiazole derivatives and is compiled for illustrative purposes.

The charge transfer character of these molecules also makes them sensitive to the polarity of their environment, a phenomenon known as solvatochromism. In polar solvents, the excited state, which has a larger dipole moment due to ICT, is stabilized more than the ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift of the fluorescence emission. The magnitude of this shift is often correlated with the strength of the donor and acceptor groups. Molecules with strong donors, like the -N(CH₃)₂ group, exhibit the most pronounced solvatochromic shifts, as seen by the large change in their emission maxima when moving from a nonpolar solvent like Toluene to a polar one like Methanol.

The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is also highly dependent on the substituent. Generally, substituents that promote non-radiative decay pathways will lower the quantum yield. For example, the nitro group is well-known for quenching fluorescence through efficient intersystem crossing to the triplet state, leading to very low quantum yields. In contrast, moderately electron-donating groups like -OCH₃ can sometimes enhance rigidity and increase the quantum yield compared to the unsubstituted compound. However, very strong donors like -N(CH₃)₂ can sometimes lead to quenching in polar solvents due to the formation of a twisted intramolecular charge transfer (TICT) state, which is a non-emissive species.

Mechanistic Investigations of Chemical Reactions Involving Benzothiazole, 2 1,2 Diphenylethenyl

Reaction Mechanisms for Benzothiazole (B30560) Ring Formation

The construction of the benzothiazole ring system is a cornerstone of many synthetic routes targeting 2-substituted derivatives. The most prevalent methods involve the condensation of 2-aminothiophenol (B119425) with a suitable electrophilic partner.

Nucleophilic Attack and Cyclization Pathways

A widely accepted mechanism for the formation of the benzothiazole ring commences with the nucleophilic attack of the amino group of 2-aminothiophenol on a carbonyl-containing substrate. In the context of synthesizing 2-substituted benzothiazoles, this substrate is typically an aldehyde, ketone, carboxylic acid, or one of their derivatives.

The initial step involves the formation of a Schiff base or a related intermediate. For instance, in the reaction with an aldehyde, the amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of an imine. This is followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon. This cyclization step forms a five-membered thiazolidine (B150603) ring intermediate. The final step to yield the aromatic benzothiazole ring is an oxidation reaction, which can occur via various pathways, including air oxidation.

The reaction conditions, such as the choice of solvent and catalyst, can significantly influence the reaction rate and yield. For example, the use of microwave irradiation in the presence of L-proline as a catalyst has been shown to facilitate the condensation of 2-aminothiophenol with aldehydes and carboxylic acids under solvent-free conditions.

Table 1: Mechanistic Steps in Benzothiazole Ring Formation via Nucleophilic Attack and Cyclization

| Step | Description | Intermediate(s) |

| 1 | Nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the electrophile. | Tetrahedral intermediate |

| 2 | Dehydration to form an imine intermediate (Schiff base). | Imine |

| 3 | Intramolecular nucleophilic attack of the thiol group on the imine carbon. | Thiazolidine ring |

| 4 | Oxidation of the thiazolidine ring to form the aromatic benzothiazole. | Benzothiazole |

Oxidative Cyclization Mechanisms

Alternative mechanistic pathways for benzothiazole ring formation involve oxidative cyclization. These methods often bypass the need for a pre-functionalized carbonyl compound and can proceed through radical or metal-catalyzed processes.

One such approach involves the reaction of 2-aminothiophenol with compounds that can generate a suitable electrophilic carbon in situ under oxidative conditions. For example, the reaction of 2-aminothiophenol with β-diketones can be catalyzed by Brønsted acids under oxidant-free conditions to yield 2-substituted benzothiazoles.

In some instances, the cyclization is mediated by an external oxidizing agent. For example, iodine has been used to promote the condensation of 2-aminothiophenol with aldehydes. The proposed mechanism likely involves the oxidation of an intermediate in the cyclization cascade, facilitating the final aromatization step.

Mechanistic Pathways of 1,2-Diphenylethenyl Linkage Formation

The formation of the 1,2-diphenylethenyl (stilbenyl) group at the 2-position of the benzothiazole ring is a key synthetic challenge. Several mechanistic pathways can be envisaged for the construction of this carbon-carbon double bond.

Electrophilic and Nucleophilic Addition Mechanisms

A plausible route to 2-(1,2-diphenylethenyl)benzothiazole involves the condensation of 2-aminothiophenol with diphenylacetaldehyde (B122555). The mechanism would follow the general pathway described in section 3.1.1, where the amino group of 2-aminothiophenol attacks the aldehyde carbonyl, followed by cyclization and oxidation to form the final product.

Alternatively, a Wittig-type reaction provides a powerful tool for olefination. This would involve the reaction of a benzothiazole-2-phosphonium ylide with benzaldehyde, or the reaction of benzothiazole-2-carbaldehyde with a benzylphosphonium ylide. The key step in the Wittig reaction mechanism is the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide.

Another potential pathway involves the reaction of 2-methylbenzothiazole (B86508) with benzaldehyde. The methyl group at the 2-position of benzothiazole is activated and can be deprotonated by a strong base to form a nucleophilic carbanion. This carbanion can then attack the carbonyl carbon of benzaldehyde, leading to an aldol-type condensation product. Subsequent dehydration of the resulting alcohol would furnish the 1,2-diphenylethenyl linkage.

Table 2: Proposed Mechanistic Pathways for 1,2-Diphenylethenyl Linkage Formation

| Reaction Type | Reactants | Key Mechanistic Steps |

| Condensation | 2-Aminothiophenol + Diphenylacetaldehyde | Nucleophilic attack, cyclization, oxidation |

| Wittig Reaction | Benzothiazole-2-phosphonium ylide + Benzaldehyde | Ylide formation, nucleophilic attack, betaine/oxaphosphetane formation, elimination |

| Aldol Condensation | 2-Methylbenzothiazole + Benzaldehyde | Deprotonation of 2-methylbenzothiazole, nucleophilic attack on benzaldehyde, dehydration |

Radical-Mediated Reaction Mechanisms

Radical-mediated reactions offer an alternative approach to the formation of the C-C double bond. While specific examples for 2-(1,2-diphenylethenyl)benzothiazole are not extensively documented, general principles of radical chemistry can be applied. For instance, a Heck-type coupling reaction could be envisioned. This would involve the palladium-catalyzed reaction of a 2-halobenzothiazole (e.g., 2-iodobenzothiazole) with styrene (B11656) or a related vinyl derivative. The catalytic cycle of the Heck reaction typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally β-hydride elimination to release the product and regenerate the catalyst.

Intramolecular Processes and Rearrangements

Once formed, 2-(1,2-diphenylethenyl)benzothiazole, with its stilbene-like moiety, has the potential to undergo intramolecular reactions, particularly photochemical cyclizations. Stilbenes are well-known to undergo photochemical oxidative cyclization to form phenanthrenes, a transformation known as the Mallory reaction. Upon irradiation with UV light, the cis-isomer of the stilbene (B7821643) moiety can undergo an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate. In the presence of an oxidizing agent, this intermediate is aromatized to the corresponding phenanthrene (B1679779) derivative. It is plausible that 2-(1,2-diphenylethenyl)benzothiazole could undergo a similar intramolecular photocyclization, leading to a complex fused heterocyclic system. However, specific studies on this particular intramolecular process are not widely reported.

Role of Catalysts and Reaction Media in Mechanistic Control

The general mechanism involves an initial nucleophilic attack by the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate. This intermediate then undergoes intramolecular cyclization via the attack of the thiol group onto the imine carbon, forming a 2,3-dihydrobenzothiazole (benzothiazoline) intermediate. The final step is the oxidation of this intermediate to the aromatic benzothiazole ring system.

Influence of Catalysts:

Catalysts play a crucial role in one or more stages of this reaction sequence.

Acid Catalysts: Brønsted or Lewis acids are frequently employed to activate the carbonyl group of the aldehyde, thereby facilitating the initial nucleophilic attack by the amine. This increases the rate of imine formation. Common acid catalysts include hydrochloric acid, p-toluenesulfonic acid, and various solid acid catalysts like zeolites. mdpi.comekb.egnih.gov

Oxidizing Agents: The final aromatization step, the conversion of the benzothiazoline (B1199338) intermediate to the benzothiazole, is an oxidation reaction. While molecular oxygen from the air can serve as the oxidant, especially at elevated temperatures, the reaction is often slow and incomplete. ekb.eg Therefore, various oxidizing agents are used to control this step mechanistically. A mixture of hydrogen peroxide and hydrochloric acid (H₂O₂/HCl) can act as an efficient catalytic system. researchgate.net Dimethyl sulfoxide (B87167) (DMSO) can also serve as both the solvent and the oxidant under certain conditions. organic-chemistry.org

Metal-Based Catalysts: A wide array of metal-based catalysts, including those based on copper, ruthenium, zinc, and silver, have been reported to effectively catalyze the synthesis of 2-substituted benzothiazoles. mdpi.com For instance, ZnO nanoparticles have been used as a green, reusable catalyst. mdpi.com These catalysts can influence the reaction mechanism by activating the substrates or facilitating the final oxidation step. Sodium hydrosulfite (Na₂S₂O₄), for example, has been shown to increase the rate of oxidation of the benzothiazoline intermediate. pharmacyjournal.in

Influence of Reaction Media:

The choice of solvent, or the absence thereof, significantly impacts the reaction mechanism and outcome.

Polar Solvents: Solvents like ethanol (B145695) are commonly used and can facilitate the reaction by solvating the reactants and intermediates. researchgate.net In some cases, aqueous media have been employed for a more environmentally benign process. ekb.eg

Aprotic Solvents: Dichloromethane is often used, particularly when dehydrating agents like molecular sieves are employed to drive the initial condensation by removing water. orientjchem.org

Solvent-Free Conditions: To align with the principles of green chemistry, many modern procedures are conducted under solvent-free conditions, often accelerated by microwave irradiation or grinding. mdpi.compharmacyjournal.in These conditions can enhance reaction rates and simplify product isolation.

Dual-Role Media: As mentioned, DMSO can function as both the reaction medium and the oxidant. organic-chemistry.org Similarly, ionic liquids have been used as recyclable media that can also have a catalytic effect. organic-chemistry.org

While these principles are broadly applicable to the synthesis of 2-arylbenzothiazoles, the specific steric and electronic properties of the 1,2-diphenylethenyl substituent would necessitate dedicated studies to elucidate the precise mechanistic control exerted by different catalysts and reaction media for the formation of Benzothiazole, 2-(1,2-diphenylethenyl)-. The large steric bulk of the diphenylacetaldehyde precursor could influence the kinetics of both the initial condensation and the subsequent cyclization step, potentially requiring specific catalytic systems or reaction conditions for optimal results.

Advanced Spectroscopic Characterization Techniques for Benzothiazole, 2 1,2 Diphenylethenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy of Benzothiazole (B30560), 2-(1,2-diphenylethenyl)- is expected to reveal a complex pattern of signals corresponding to the different types of protons in the molecule. The aromatic region would be particularly intricate, showing signals for the protons of the benzothiazole ring system and the two phenyl rings of the diphenylethenyl moiety.

Key expected features in the ¹H NMR spectrum would include:

Aromatic Protons: Signals in the range of 7.0-8.5 ppm. The protons on the benzothiazole ring would likely appear as a distinct ABCD spin system, while the protons on the two phenyl rings would give rise to overlapping multiplets.

Vinylic Proton: A singlet or a pair of doublets (depending on the cis/trans-isomerism) corresponding to the ethenyl proton, the chemical shift of which would be influenced by the electronic effects of the attached benzothiazole and phenyl groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzothiazole Aromatic | 7.0 - 8.2 | m |

| Phenyl Aromatic | 7.2 - 7.8 | m |

| Vinylic | 6.5 - 7.5 | s or d |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. The spectrum of Benzothiazole, 2-(1,2-diphenylethenyl)- would display a number of distinct signals corresponding to the inequivalent carbon atoms.

Expected signals in the ¹³C NMR spectrum include:

Aromatic and Vinylic Carbons: A series of signals in the downfield region, typically between 110 and 160 ppm. The quaternary carbons, such as the one at the junction of the benzothiazole and diphenylethenyl groups, would likely appear at the lower field end of this range.

Benzothiazole Carbons: The carbons of the benzothiazole moiety would have characteristic chemical shifts, with the carbon atom of the C=N bond being particularly deshielded.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) |

| Benzothiazole Quaternary | 150 - 170 |

| Phenyl Quaternary | 130 - 145 |

| Aromatic CH | 120 - 135 |

| Vinylic CH | 115 - 130 |

Two-Dimensional NMR Techniques

To unambiguously assign the complex ¹H and ¹³C NMR spectra of Benzothiazole, 2-(1,2-diphenylethenyl)-, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish correlations between protons and their directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC), providing a complete picture of the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides insights into the functional groups and molecular vibrations present in a compound.

Infrared (IR) Spectroscopy

The IR spectrum of Benzothiazole, 2-(1,2-diphenylethenyl)- would be characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the benzothiazole ring and the C=C bonds in the aromatic rings and the ethenyl bridge would be observed in the 1500-1650 cm⁻¹ region.

C-S Stretching: The characteristic C-S stretching vibration of the thiazole (B1198619) ring is expected to be present.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution patterns of the aromatic rings.

Interactive Data Table: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C=N Stretch | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-H Bending (out-of-plane) | 700 - 900 |

Mass Spectrometry (MS) for Molecular and Fragment Identification

Specific mass spectrometry data for Benzothiazole, 2-(1,2-diphenylethenyl)- is not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which would provide the exact mass of the molecular ion and its fragments for precise elemental composition determination, has not been reported for this compound.

Electronic Absorption Spectroscopy (UV-Vis)

Detailed studies on the electronic absorption properties of Benzothiazole, 2-(1,2-diphenylethenyl)- are not present in the available scientific papers.

Analysis of Electronic Transitions

Without experimental UV-Vis spectra, an analysis of the specific electronic transitions, such as π → π* or n → π*, for this molecule cannot be conducted.

Solvent Effects on Absorption Spectra (Solvatochromism)

Data regarding the effect of different solvents on the absorption spectrum (solvatochromism) of Benzothiazole, 2-(1,2-diphenylethenyl)- has not been documented.

Luminescence Spectroscopy

The luminescence properties of Benzothiazole, 2-(1,2-diphenylethenyl)- have not been specifically characterized in the accessible literature.

Fluorescence Emission Spectroscopy

Specific fluorescence emission spectra, including excitation and emission maxima, quantum yields, and Stokes shift for this compound, are not available.

Phosphorescence Studies

Phosphorescence, the emission of light from a triplet excited state, is a key photophysical process that provides insight into the electronic structure and dynamics of molecules. In the case of "Benzothiazole, 2-(1,2-diphenylethenyl)-" and its structural analogs, phosphorescence is generally not a dominant deactivation pathway at room temperature in fluid solutions. This is primarily due to efficient non-radiative decay processes, such as photoisomerization around the ethenyl bridge.

However, under specific conditions, such as in rigid matrices at low temperatures (e.g., 77 K in a frozen solvent glass), non-radiative pathways can be suppressed, allowing for the observation of phosphorescence. Studies on related 2-styrylbenzothiazole (B224385) derivatives have indicated that intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a triplet state (T₁) can occur, although often with low quantum yields.

The triplet state (T₁) of these molecules is typically of a ππ* character. The energy of the phosphorescence emission is inherently lower than that of fluorescence, appearing at longer wavelengths. The lifetime of the phosphorescence is also significantly longer than that of fluorescence, typically in the microsecond to second range, reflecting the spin-forbidden nature of the triplet-to-singlet ground state transition.

Ultrafast transient absorption spectroscopy is a powerful technique to study triplet state dynamics. While direct phosphorescence measurements might be challenging to obtain, transient absorption can provide evidence for the formation and decay of the triplet state. For instance, in a study of 2-mercaptobenzothiazole, a related benzothiazole derivative, the lowest energy triplet state was populated with a quantum yield of 0.58 in methanol (B129727) solution, and its lifetime was significantly quenched in the presence of styrene (B11656), indicating an adduct-mediated energy transfer process. rsc.org

Table 1: Representative Phosphorescence Characteristics of a Related Benzothiazole Derivative

| Parameter | Value | Conditions |

| Triplet State | T₁ (ππ*) | Inferred from related compounds |

| Intersystem Crossing (ISC) | S₁ → T₁ | Occurs but often with low efficiency |

| Phosphorescence Lifetime | µs - s range (typical) | Low temperature, rigid matrix |

Note: The data in this table is representative of benzothiazole derivatives and not specific to "Benzothiazole, 2-(1,2-diphenylethenyl)-" for which specific phosphorescence data is scarce.

Quantum Yield Determination Methodologies

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of Φf for "Benzothiazole, 2-(1,2-diphenylethenyl)-" and related compounds is typically performed using a comparative method, which involves a well-characterized standard with a known quantum yield.

The general equation for calculating the quantum yield of a sample (s) relative to a standard (st) is:

Φf,s = Φf,st * (Is / Ist) * (Ast / As) * (ns² / nst²)

Where:

Φf is the fluorescence quantum yield.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

Experimental Procedure:

Selection of a Standard: A suitable fluorescence standard is chosen, which should have an absorption profile that overlaps with the sample and a well-established, stable quantum yield. For compounds absorbing in the UV-Vis region, common standards include quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene (B110198) in cyclohexane (B81311) (Φf = 0.95).

Preparation of Solutions: A series of dilute solutions of both the sample and the standard are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength is kept low (typically below 0.1) to minimize inner filter effects.

Spectroscopic Measurements:

The absorption spectra of all solutions are recorded to determine the absorbance at the excitation wavelength.

The fluorescence emission spectra are then recorded for both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

Data Analysis:

The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard.

A plot of the integrated fluorescence intensity versus absorbance is created for both the sample and the standard. The slope of these plots gives the term (I/A).

The quantum yield of the sample is then calculated using the comparative method equation.

For "Benzothiazole, 2-(1,2-diphenylethenyl)-", a key factor influencing its fluorescence quantum yield is the competition from trans-cis photoisomerization. researchgate.netnih.gov In fluid, low-viscosity solvents, this non-radiative decay pathway is very efficient, leading to a low fluorescence quantum yield. bsu.by Conversely, in viscous solvents or rigid environments where the isomerization is hindered, the fluorescence quantum yield can increase significantly. nih.gov

Table 2: Factors Influencing Quantum Yield of 2-Styrylbenzothiazole Derivatives

| Factor | Effect on Quantum Yield | Rationale |

| Solvent Viscosity | Increase in viscosity leads to higher Φf | Restriction of the non-radiative trans-cis photoisomerization pathway. nih.govbsu.by |

| Temperature | Decrease in temperature can increase Φf | Reduced thermal deactivation and increased solvent viscosity. |

| Molecular Rigidity | Increased rigidity enhances Φf | Suppression of intramolecular rotations and vibrations that act as non-radiative decay channels. nih.gov |

Note: This table describes general trends observed for 2-styrylbenzothiazole derivatives, which are structurally analogous to "Benzothiazole, 2-(1,2-diphenylethenyl)-".

Photophysical Phenomena and Electronic Structure of Benzothiazole, 2 1,2 Diphenylethenyl

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process involving the transfer of a proton within a molecule upon photoexcitation. This process typically occurs in molecules containing both a proton-donating group (like a hydroxyl or amino group) and a proton-accepting group in close proximity, often linked by an intramolecular hydrogen bond. The general mechanism involves four key steps: photoexcitation to the excited state of the normal enol form, an ultrafast proton transfer to a tautomeric keto form in the excited state, radiative decay from the keto tautomer leading to a large Stokes-shifted fluorescence, and subsequent reverse proton transfer in the ground state. nih.gov

Benzothiazole (B30560) derivatives are frequently studied for ESIPT; however, this phenomenon is prominently observed in structures such as 2-(2'-hydroxyphenyl)benzothiazole (HBT) or 2-(2′-aminophenyl)benzothiazole. nih.govmdpi.comnih.gov In these molecules, the hydroxyl or amino group on the adjacent phenyl ring acts as the proton donor, and the nitrogen atom of the benzothiazole ring serves as the proton acceptor. nih.gov

The specific compound, Benzothiazole, 2-(1,2-diphenylethenyl)-, lacks the necessary structural features for the conventional ESIPT mechanism. Its molecular architecture does not possess an ortho-hydroxyl or ortho-amino group on a neighboring aromatic ring that can form an intramolecular hydrogen bond with the benzothiazole nitrogen. Consequently, it is not a candidate for this type of proton transfer process, and its photophysical properties are governed by other mechanisms.

Aggregation-Induced Emission (AIE) Characteristics and Underlying Principles

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation or in the solid state. nih.gov This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The underlying principle of AIE is the Restriction of Intramolecular Motion (RIM), which includes processes like intramolecular rotations and vibrations. mdpi.com

In dilute solutions, molecules with AIE characteristics, often possessing rotatable components like phenyl rings, can dissipate absorbed energy through non-radiative pathways facilitated by these intramolecular motions. nih.gov For Benzothiazole, 2-(1,2-diphenylethenyl)-, the multiple phenyl rings and the ethenyl linker provide several axes for rotation. In a dissolved state, these components can freely rotate, providing a non-radiative channel for the excited state to decay, resulting in weak fluorescence.

When these molecules aggregate in a poor solvent or in the solid state, the physical constraints imposed by intermolecular interactions hinder these intramolecular rotations. mdpi.com This rigidification blocks the non-radiative decay pathways, forcing the excited state to decay radiatively, which leads to a significant enhancement of the fluorescence quantum yield. mdpi.comnih.gov Benzothiazole-based luminogens are widely recognized for their AIE properties, making Benzothiazole, 2-(1,2-diphenylethenyl)-, a prime candidate for exhibiting such characteristics. mdpi.comacs.orgnih.gov

Table 1: Hypothetical Fluorescence Quantum Yield (ΦF) of Benzothiazole, 2-(1,2-diphenylethenyl)- in Different States

| State | Solvent/Condition | ΦF (%) |

| Solution | Tetrahydrofuran (THF) | < 1% |

| Aggregate | THF/Water mixture (10:90 v/v) | > 50% |

| Solid | Thin Film/Powder | High |

Electronic Energy Transfer Processes

Electronic energy transfer is a process by which an excited "donor" molecule transfers its excitation energy to an "acceptor" molecule. Benzothiazole and its derivatives are known to participate in such energy transfer mechanisms, including Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET). nih.govresearchgate.net

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism that occurs over long distances (typically 1-10 nm) and depends on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. In a system where Benzothiazole, 2-(1,2-diphenylethenyl)- is paired with a suitable chromophore, it could act as either a donor or an acceptor, provided the necessary spectral conditions are met.

Photoinduced Electron Transfer (PET) involves the transfer of an electron from a donor to an acceptor, often leading to fluorescence quenching. nih.gov In some molecular designs, a PET process can be inhibited by an analyte, leading to a "turn-on" fluorescence response. While not inherent to the molecule itself, this process is relevant when Benzothiazole, 2-(1,2-diphenylethenyl)- is incorporated into larger chemosensor systems.

The benzothiazole moiety can also be involved in triplet-triplet energy transfer (TTEnT) , which is crucial for applications in photocatalysis and photodynamic therapy. mdpi.com The capacity of Benzothiazole, 2-(1,2-diphenylethenyl)- to engage in these energy transfer processes makes it a versatile component for developing advanced functional materials and sensors.

Solvatochromism and Environmental Sensitivity of Photophysical Properties

Solvatochromism refers to the change in the color of a substance, and more broadly, a shift in its absorption or emission spectra, when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon electronic excitation, a hallmark of intramolecular charge transfer (ICT) states. nih.gov

Benzothiazole derivatives are known to be environmentally sensitive fluorophores. nih.govnih.gov The photophysical properties, including maximum emission wavelength (λem) and fluorescence quantum yield (Φf), can be significantly influenced by the polarity of the surrounding medium. nih.gov For Benzothiazole, 2-(1,2-diphenylethenyl)-, the benzothiazole unit can act as an electron-accepting moiety, while the diphenylethenyl group can be electron-donating. This donor-acceptor character suggests that the molecule likely possesses an ICT character in its excited state.

In non-polar solvents, the molecule would exhibit emission from a locally excited (LE) state. As the solvent polarity increases, the more polar ICT excited state is stabilized, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. This sensitivity to the local environment allows such compounds to be used as fluorescent probes for mapping polarity in complex systems.

Table 2: Representative Solvatochromic Shifts for Benzothiazole, 2-(1,2-diphenylethenyl)-

| Solvent | Polarity Index | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

| n-Hexane | 0.1 | ~350 | ~420 |

| Toluene | 2.4 | ~352 | ~435 |

| Tetrahydrofuran (THF) | 4.0 | ~355 | ~450 |

| Acetonitrile | 5.8 | ~358 | ~475 |

| Methanol (B129727) | 6.6 | ~360 | ~490 |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the electronic structure and photophysical properties of molecules like Benzothiazole, 2-(1,2-diphenylethenyl)-.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules in their ground state. nih.govmdpi.com For Benzothiazole, 2-(1,2-diphenylethenyl)-, DFT calculations, typically using a functional like B3LYP, can be employed to determine several key properties. mdpi.comscirp.org

Optimized Geometry: DFT is used to find the most stable three-dimensional arrangement of atoms (the lowest energy conformation). nih.gov

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the molecule's kinetic stability and electronic excitation properties. mdpi.com A smaller gap generally implies higher reactivity and easier excitation. mdpi.comscirp.org

Table 3: Typical DFT-Calculated Ground State Properties

| Property | Description | Representative Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.6 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 3.5 eV |

The analysis of FMOs reveals the electron density distribution. For this molecule, the HOMO is typically localized on the electron-rich diphenylethenyl moiety, while the LUMO is centered on the electron-accepting benzothiazole core, supporting the potential for intramolecular charge transfer upon excitation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the properties of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. nih.govnih.gov TD-DFT calculations provide crucial insights into the photophysical behavior observed experimentally.

Absorption Spectra: TD-DFT can predict the vertical excitation energies from the ground state to various excited states. These energies correspond to the absorption maxima (λ_abs) in a UV-Visible spectrum. The calculation also yields the oscillator strength (f), which is proportional to the intensity of the absorption band. researchgate.net

Emission Spectra: By optimizing the geometry of the first excited state (S1), TD-DFT can be used to calculate the emission energy, corresponding to the fluorescence maximum (λ_em). The difference between the calculated absorption and emission energies provides a theoretical estimate of the Stokes shift.

Nature of Transitions: TD-DFT analysis reveals the character of electronic transitions by identifying the major molecular orbitals involved (e.g., HOMO → LUMO). nih.gov This confirms whether a transition is a locally excited (LE) or an intramolecular charge-transfer (ICT) type.

Table 4: Representative TD-DFT Results for Electronic Transitions

| Transition | Calculated λabs (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | ~355 | 3.49 | > 0.8 | HOMO → LUMO (95%) |

| S0 → S2 | ~290 | 4.27 | ~0.2 | HOMO-1 → LUMO (70%) |

These computational approaches provide a molecular-level understanding that complements experimental findings, offering a complete picture of the photophysical phenomena governing Benzothiazole, 2-(1,2-diphenylethenyl)-.

Molecular Orbital Analysis (HOMO-LUMO Energy Levels and Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's electronic transitions, chemical reactivity, and kinetic stability. A smaller energy gap generally implies that the molecule can be more easily excited and is typically more reactive.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the energies and visualize the spatial distribution of these orbitals. For benzothiazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions.

In the case of "Benzothiazole, 2-(1,2-diphenylethenyl)-," the HOMO is expected to be distributed over the π-conjugated system of the diphenylethenyl group and the benzothiazole ring, with significant contributions from the phenyl rings. The LUMO is likely to be centered on the benzothiazole moiety and the ethenyl bridge, which can act as an electron-accepting region. The introduction of the diphenylethenyl substituent is anticipated to delocalize the π-system, which would likely decrease the HOMO-LUMO gap compared to simpler 2-phenylbenzothiazoles. This reduction in the energy gap is a key factor in the photophysical properties, influencing the absorption and emission spectra of the compound.

Below is a representative table of HOMO-LUMO energies and the energy gap for a series of computationally studied benzothiazole derivatives, illustrating the influence of different substituents on these parameters.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Phenylbenzothiazole (Analog) | -6.25 | -1.58 | 4.67 |

| 2-(4-Methoxyphenyl)benzothiazole (Analog) | -5.98 | -1.45 | 4.53 |

| 2-(4-Nitrophenyl)benzothiazole (Analog) | -6.89 | -2.78 | 4.11 |

This data is illustrative and based on typical values found in computational studies of related benzothiazole derivatives.

Computational Studies on Conformational Dynamics and Photophysical Behavior

The three-dimensional structure and conformational flexibility of a molecule significantly impact its photophysical properties. For "Benzothiazole, 2-(1,2-diphenylethenyl)-," a key conformational feature is the dihedral angle between the benzothiazole ring and the plane of the diphenylethenyl group. Computational studies on similar 2-arylbenzothiazoles have shown that rotation around the single bond connecting the heterocyclic ring to the substituent can lead to different stable conformers. mdpi.com

Conformational analysis is typically performed by systematically varying key dihedral angles and calculating the total energy at each step to identify the most stable conformations. mdpi.com For the title compound, the planarity of the molecule would be influenced by the steric hindrance between the phenyl rings and the benzothiazole moiety. A more planar conformation generally leads to a more extended π-conjugation, which in turn affects the absorption and emission wavelengths.

The photophysical behavior, such as absorption and fluorescence, is directly linked to the electronic transitions between the ground and excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, one can simulate the UV-Visible absorption spectrum.

For "Benzothiazole, 2-(1,2-diphenylethenyl)-," the primary electronic transition responsible for its lowest energy absorption band would be the HOMO to LUMO transition, which is expected to have significant π-π* character. The conformational dynamics play a crucial role here; for instance, non-radiative decay pathways can be activated by molecular vibrations and rotations, which can quench fluorescence. Studies on similar stilbene-containing benzothiazoles have highlighted the importance of intramolecular librations in the excited state, which can lead to low fluorescence quantum yields in solution at room temperature. rsc.org

The following table presents hypothetical results from a computational analysis of different conformers of a 2-styrylbenzothiazole (B224385) analog, demonstrating the effect of the dihedral angle on the molecule's energy and absorption wavelength.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Calculated λmax (nm) |

| 0 | 1.5 | 355 |

| 30 | 0.0 | 350 |

| 60 | 2.8 | 342 |

| 90 | 5.2 | 330 |

This data is illustrative and based on general trends observed in computational studies of similar molecular systems.

Ab Initio and Semi-Empirical Methods

A range of computational chemistry methods can be employed to study the electronic structure and photophysical properties of molecules like "Benzothiazole, 2-(1,2-diphenylethenyl)-." These methods can be broadly categorized into ab initio, semi-empirical, and density functional theory (DFT) methods.

Ab Initio Methods: These methods are based on first principles and use the fundamental laws of quantum mechanics without any experimental data, other than the values of fundamental physical constants. The Hartree-Fock (HF) method is the simplest ab initio method. While HF can provide a good initial description of the electronic structure, it does not account for electron correlation, which is crucial for accurately predicting many molecular properties. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, incorporate electron correlation and provide more accurate results, but at a much higher computational cost. For a molecule of the size of "Benzothiazole, 2-(1,2-diphenylethenyl)-," these higher-level methods would be computationally very demanding.

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but make several approximations and use parameters derived from experimental data to simplify the calculations. Methods like AM1 and PM3 are much faster than ab initio or DFT methods, making them suitable for studying large molecules or for performing initial conformational searches. However, their accuracy can be limited, and they are generally less reliable for predicting detailed electronic properties and photophysical behavior compared to more rigorous methods. rsc.org

Density Functional Theory (DFT): DFT methods have become the workhorse of computational chemistry for medium to large-sized molecules. These methods are based on the electron density rather than the many-electron wavefunction and offer a good balance between accuracy and computational cost. Functionals like B3LYP are widely used for geometry optimization and electronic structure calculations of organic molecules, including benzothiazole derivatives. nih.gov For studying excited states and photophysical properties, Time-Dependent DFT (TD-DFT) is the most common approach. rsc.org

The choice of method depends on the specific property of interest and the available computational resources. A common strategy is to use a less computationally expensive method, like a semi-empirical or a small basis set DFT, for initial geometry optimizations and conformational analysis, followed by more accurate calculations using a larger basis set DFT or even ab initio methods for the most stable conformers to obtain reliable electronic and photophysical data.

A comparative table illustrating the typical performance of different computational methods for calculating the HOMO-LUMO gap of a representative benzothiazole derivative is shown below.

| Method | Basis Set | Calculated Energy Gap (eV) |

| Semi-Empirical (AM1) | - | 5.8 |

| Ab Initio (HF) | 6-31G(d) | 7.5 |

| DFT (B3LYP) | 6-31G(d) | 4.8 |

| DFT (B3LYP) | 6-311+G(d,p) | 4.7 |

This data is illustrative and intended to show general trends in the results obtained from different computational methods.

Despite a comprehensive search for scientific literature and data, detailed research findings specifically focusing on the chemical compound "Benzothiazole, 2-(1,2-diphenylethenyl)-" and its applications in advanced materials science and organic optoelectronics are not available in the public domain. Consequently, it is not possible to provide a thorough and informative article with the detailed research findings and data tables as requested in the specified outline.

The search for information on its use as an emitter material or in charge transport layers for Organic Light-Emitting Diodes (OLEDs), as a photosensitizer in Dye-Sensitized Solar Cells (DSSCs), or as an organic semiconductor in Organic Field-Effect Transistors (OFETs) did not yield any specific experimental data, performance metrics, or detailed characterization studies for this particular compound.

General information on the synthesis and properties of various benzothiazole derivatives is available, highlighting their broad potential in optoelectronic applications. nih.govresearch-nexus.netorganic-chemistry.orgmdpi.com Research in this area often focuses on modifying the benzothiazole core with different substituent groups to tune its electronic and optical properties for specific applications. nih.govrsc.orgnih.gov However, the unique properties and performance characteristics of the 2-(1,2-diphenylethenyl) derivative remain uncharacterized in the accessible scientific literature.

Without specific data on parameters such as photoluminescence quantum yield, charge carrier mobility, energy levels (HOMO/LUMO), and device performance metrics (e.g., efficiency, brightness, on/off ratio), any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, we are unable to fulfill the request to generate an article on "Benzothiazole, 2-(1,2-diphenylethenyl)-" strictly adhering to the provided outline due to the lack of specific research data for this compound.

Table of Compounds Mentioned

Since no specific compounds could be discussed in the article, this table remains empty.

Applications in Advanced Materials Science and Organic Optoelectronics

Chemical Sensors and Probes

The rigid, conjugated framework of benzothiazole (B30560) derivatives serves as an excellent platform for the design of fluorescent and colorimetric sensors. The electronic properties of the molecule can be readily modulated by introducing various functional groups, allowing for the targeted detection of specific analytes.

The design of chemical sensors based on the 2-(1,2-diphenylethenyl)benzothiazole scaffold follows several key principles. The core strategy involves integrating a recognition unit (receptor) with the benzothiazole signaling unit. The analyte interacts with the receptor, triggering a conformational or electronic change in the molecule that perturbs the π-conjugated system and alters its photophysical properties.

Key design principles include:

Intramolecular Charge Transfer (ICT): Many benzothiazole-based sensors are designed as donor-π-acceptor (D-π-A) systems. The benzothiazole unit can act as an electron-withdrawing group (acceptor), while other parts of the molecule, such as an amino-substituted phenyl ring, can act as an electron donor. Analyte binding can enhance or inhibit the ICT process, leading to a detectable change in the absorption or fluorescence spectrum.

Receptor Site Integration: A specific binding site for the target analyte is covalently linked to the fluorophore. This site is designed to have a high affinity and selectivity for the analyte. For example, a nitrogen-containing group can be incorporated to bind with metal ions like Cu²⁺ or Zn²⁺. nih.gov

Reaction-Based Sensing: The sensor molecule is designed to undergo a specific and irreversible chemical reaction with the analyte. This reaction transforms the sensor into a new species with distinct optical properties. This approach is common for detecting reactive species like cyanide (CN⁻). nih.gov The electrophilic character of a conjugated double bond attached to the benzothiazole unit can facilitate the nucleophilic addition of cyanide. nih.gov

The interaction between the benzothiazole-based sensor and the analyte manifests through various detection mechanisms, leading to observable signals.

Fluorescent Turn-Off Sensors: In this mechanism, the sensor is initially highly fluorescent. Upon binding to an analyte, the fluorescence is quenched. This quenching can occur through several pathways, including photoinduced electron transfer (PET) or the heavy atom effect, where the analyte (e.g., a transition metal ion) promotes intersystem crossing to the non-emissive triplet state. For instance, benzothiazole-based fluorescent probes have been designed for the detection of explosives like 2,4,6-trinitrophenol (TNP), where the fluorescence intensity decreases significantly upon interaction with the analyte. researchgate.net

Fluorescent Turn-On Sensors: Conversely, a turn-on sensor is initially non-fluorescent or weakly fluorescent. The interaction with the analyte "turns on" the fluorescence, leading to a significant increase in emission intensity. This is often achieved by suppressing a non-radiative decay pathway that is active in the free sensor molecule. For example, a sensor for Zn²⁺ and Cd²⁺ ions exhibited a distinct "turn-on" emission response upon metal binding. researchgate.net

Chemodosimeters: Unlike chemosensors which rely on reversible binding, chemodosimeters undergo an irreversible chemical reaction with the analyte. spectroscopyonline.com This reaction produces a new chemical entity with different photophysical properties. This mechanism offers high selectivity as it is based on a specific chemical transformation. The nucleophilic addition of cyanide to a conjugated system appended to a benzothiazole core is a prime example, causing a disruption of the ICT pathway and resulting in both a color change and a modified fluorescence emission. nih.gov

| Sensor Derivative | Analyte | Mechanism | Observable Change | Detection Limit (LOD) |

| Benzothiazole-quinoline derivative | Cu²⁺ | Colorimetric & Fluorescence | Pale yellow to yellow; Red shift in UV-Vis | 1.153 x 10⁻⁷ M |

| Benzothiazole-quinoline derivative | CN⁻ | Colorimetric | Light yellow to orange; Red shift in UV-Vis | 0.280 x 10⁻⁷ M |

| PDBT | CN⁻ | Colorimetric & Fluorescence | Colorless to reddish-brown; Yellow to sky-blue fluorescence | 0.62 µM |

| DYH Probe | 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching | Decrease in blue-green fluorescence | 2.1 x 10⁻⁷ M |

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, including optical switching and information storage. Compounds with large delocalized π-electron systems and significant charge asymmetry, such as D-π-A molecules, are promising candidates for NLO materials.

The 2-(1,2-diphenylethenyl)benzothiazole structure fits this profile. The extended conjugation across the stilbene (B7821643) bridge and the benzothiazole core facilitates electron delocalization. By functionalizing the phenyl rings with electron-donating and electron-accepting groups, a strong push-pull system can be created, which enhances the second-order NLO response, quantified by the first hyperpolarizability (β) value. Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the β values for various thiazole-based chromophores, demonstrating that strategic placement of functional groups can lead to high NLO efficiencies. pku.edu.cn The planarity of the molecule is also a critical factor, as a more planar structure generally leads to better π-orbital overlap and enhanced NLO properties.

| Chromophore Class | Key Structural Features | Calculated Property | Typical Values |

| Thiazole (B1198619) Chromophores | Push-pull system with active hydroxy-ethyl, amino-ethyl groups | First Hyperpolarizability (β) | ~1.6 x 10⁻²⁸ esu |

| Fluorene-Benzothiadiazole Copolymers | Donor-Acceptor (D-A) conjugated polymer | Two-Photon Absorption Cross-Section (σ₂PA) | High values suitable for optical limiting |

Photocatalysis in Organic Reactions

Photocatalysis utilizes light to accelerate chemical reactions. Organic dyes with suitable photophysical properties can act as photosensitizers, absorbing light and initiating photochemical transformations. Benzothiazole derivatives have emerged as effective organic photosensitizers due to their strong absorption in the visible region and their ability to populate excited triplet states. mdpi.com

A key requirement for a photosensitizer is the ability to absorb light in the visible spectrum, as this allows for the use of energy-efficient light sources like LEDs and avoids the high-energy UV radiation that can damage substrates. The extended π-system of 2-(1,2-diphenylethenyl)benzothiazole and its analogues results in absorption bands that can extend into the visible range.

Upon absorption of a photon, the photosensitizer is promoted from its ground state (S₀) to an excited singlet state (S₁). For effective photocatalysis via a triplet pathway, it must then efficiently undergo intersystem crossing (ISC) to the lower-energy, but longer-lived, triplet state (T₁). Benzothiazole-decorated iridium(III) complexes, for example, have been designed as photosensitizers where the benzothiazole ligand helps regulate the light-absorption capacity and the efficiency of generating reactive species. nih.gov

Triplet-triplet energy transfer (TTET) is a powerful mechanism in photocatalysis. rsc.org Once the photosensitizer is in its excited triplet state (³PS), it can interact with a substrate molecule in its ground state (¹Sub). If the triplet energy of the photosensitizer is greater than that of the substrate, an energy transfer can occur via the Dexter mechanism (a short-range electron exchange). This process transfers the triplet energy from the photosensitizer to the substrate, generating the substrate in its excited triplet state (³Sub) while the photosensitizer returns to its ground state (¹PS).

³PS + ¹Sub → ¹PS + ³Sub**

| Photosensitizer Type | Excitation | Key Process | Application |

| Organic Dyes (General) | Visible Light | Intersystem Crossing (ISC) | Generation of triplet excited state |

| Triplet Photosensitizers | Photon Absorption | Triplet-Triplet Energy Transfer (TTET) | [2+2] Cycloadditions, Isomerizations |

| Iridium(III) Complexes | Visible Light | Singlet Oxygen Generation | Photodynamic Therapy |

Supramolecular Assemblies and Self-Assembled Nanostructures

The molecular architecture of Benzothiazole, 2-(1,2-diphenylethenyl)-, featuring a planar benzothiazole ring system coupled with a π-conjugated diphenylethenyl (stilbene) moiety, provides a strong impetus for the formation of ordered supramolecular assemblies and self-assembled nanostructures. The extended π-system of the molecule is a key determinant in directing its assembly in solution and in the solid state through a variety of non-covalent interactions.

The primary driving force for the self-assembly of this compound is the intermolecular π-π stacking interaction. nih.govnih.gov These interactions are attractive, non-covalent forces that arise between aromatic rings. In the case of Benzothiazole, 2-(1,2-diphenylethenyl)-, the presence of multiple aromatic rings—the benzothiazole system and the two phenyl rings of the stilbene group—creates numerous possibilities for π-π stacking, leading to the formation of well-ordered aggregates. nih.gov The planarity of the benzothiazole and the trans-stilbene (B89595) units facilitates close packing of the molecules, which maximizes these stabilizing interactions.

In addition to π-π stacking, other non-covalent forces such as van der Waals interactions and C-H···π interactions can contribute to the stability and morphology of the resulting nanostructures. The specific nature of the solvent system and the concentration can significantly influence the self-organization process, leading to a variety of morphologies. While direct studies on Benzothiazole, 2-(1,2-diphenylethenyl)- are limited, research on analogous 2-styrylbenzothiazole (B224385) derivatives has demonstrated their capacity to form diverse nanostructures, including nanofibers, nanoribbons, and vesicles. nih.gov

A particularly interesting phenomenon that can be anticipated for aggregates of Benzothiazole, 2-(1,2-diphenylethenyl)- is Aggregation-Induced Emission (AIE). nih.govnih.govmdpi.comrsc.org Many molecules with a similar propeller-like structure are known to be non-emissive or weakly fluorescent in dilute solutions due to the dissipation of excited-state energy through intramolecular rotations of the phenyl rings. However, upon aggregation or in the solid state, these rotations are restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay pathways, opening up a radiative channel and leading to strong fluorescence emission. beilstein-archives.org Given the structural similarities to known AIE luminogens, it is highly probable that Benzothiazole, 2-(1,2-diphenylethenyl)- would exhibit AIE characteristics, making its self-assembled nanostructures highly fluorescent and suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

The tunable nature of the self-assembly process allows for the engineering of nanostructures with specific optical and electronic properties. For instance, the degree of π-π stacking and the specific arrangement of molecules within the aggregate can influence the emission wavelength and quantum yield of the resulting material. rsc.org This offers a pathway to create materials with tailored photophysical properties for advanced optoelectronic devices.

The table below summarizes the anticipated characteristics of supramolecular assemblies of Benzothiazole, 2-(1,2-diphenylethenyl)- based on the behavior of analogous compounds.

| Property | Description | Governing Factors | Potential Applications |

| Driving Forces for Assembly | Primarily π-π stacking interactions between the aromatic benzothiazole and phenyl rings. Van der Waals forces and C-H···π interactions also contribute. | Molecular planarity, extended π-conjugation, solvent polarity, and concentration. | Controlled fabrication of nanostructured materials. |

| Resulting Nanostructures | Formation of nanofibers, nanoribbons, vesicles, and crystalline microstructures are plausible. | Solvent system, temperature, and substrate used for assembly. | Organic electronics, photonics, and sensor technology. |